

4,5-Diiodo-2-methyl-1H-imidazole CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Diiodo-2-methyl-1H-imidazole

Cat. No.: B1330929

[Get Quote](#)

An In-depth Technical Guide to 4,5-Diiodo-2-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4,5-diiodo-2-methyl-1H-imidazole**, a halogenated imidazole derivative of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential applications, particularly in the realm of drug development. The information is structured to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

4,5-Diiodo-2-methyl-1H-imidazole is a solid heterocyclic compound. Its key identifiers and physicochemical properties are summarized in the table below.

Property	Value
CAS Number	73746-44-8
Molecular Formula	C ₄ H ₄ I ₂ N ₂
Molecular Weight	333.90 g/mol
IUPAC Name	4,5-diodo-2-methyl-1H-imidazole
Physical Form	Solid

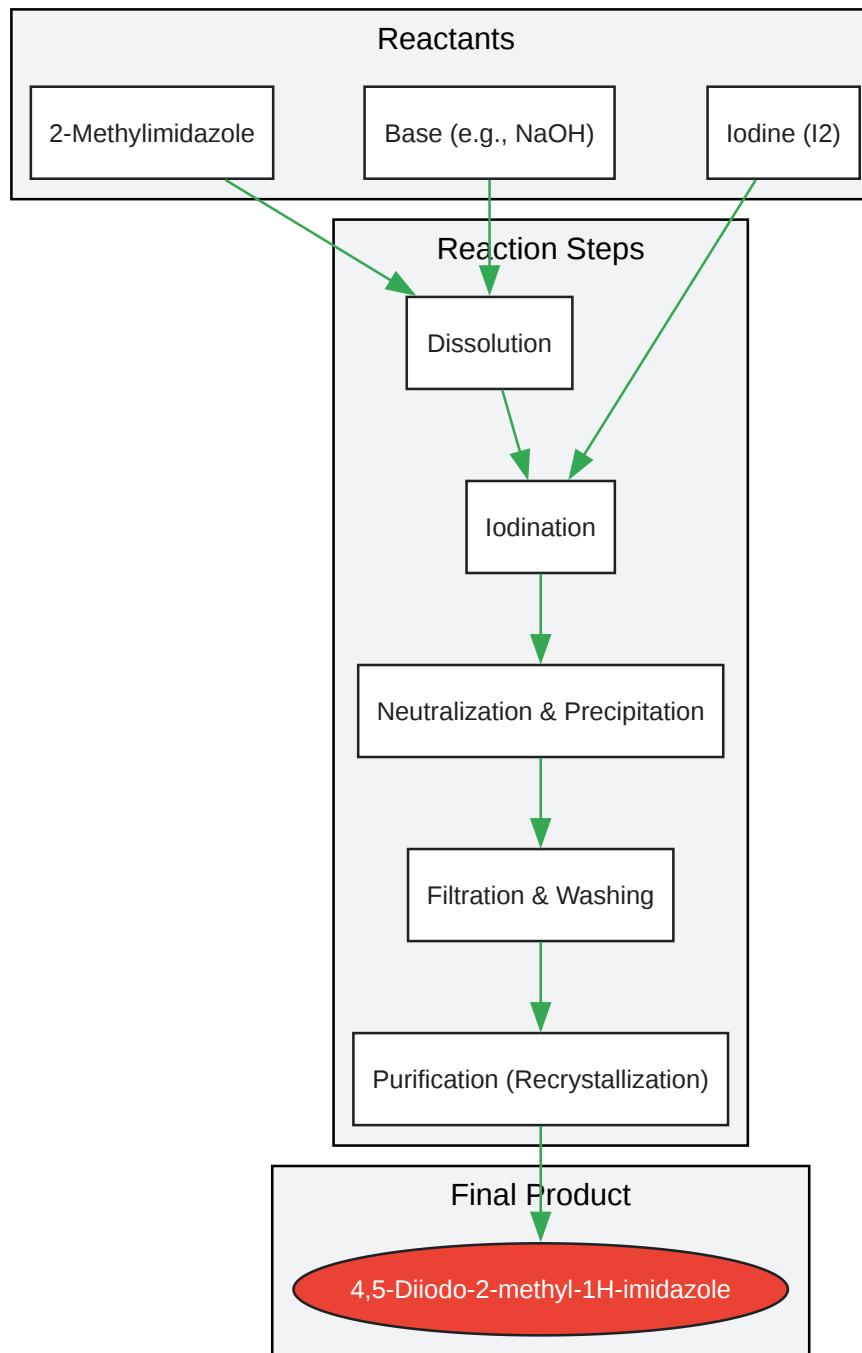
Synthesis of 4,5-Diido-2-methyl-1H-imidazole

The synthesis of **4,5-diido-2-methyl-1H-imidazole** is typically achieved through the electrophilic iodination of 2-methylimidazole. A general experimental protocol is outlined below.

Experimental Protocol: Iodination of 2-Methylimidazole

Materials:

- 2-Methylimidazole
- Iodine (I₂)
- Sodium hydroxide (NaOH) or other suitable base
- Potassium iodide (KI) (optional, as a co-solvent for iodine)
- Water
- Suitable organic solvent for extraction (e.g., ethyl acetate)
- Anhydrous sodium sulfate or magnesium sulfate


Procedure:

- Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 2-methylimidazole in an aqueous solution of a base, such as sodium hydroxide, under cooling in an ice bath.

- Preparation of the Iodinating Agent: In a separate beaker, dissolve iodine in water. The solubility of iodine in water can be increased by the addition of a co-solvent like potassium iodide.
- Iodination Reaction: Slowly add the iodine solution to the cooled solution of 2-methylimidazole with constant stirring. The reaction is an electrophilic substitution where iodine atoms replace the hydrogen atoms at positions 4 and 5 of the imidazole ring.
- Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Once the reaction is complete, adjust the pH of the mixture to 7-9. The solid product, **4,5-diodo-2-methyl-1H-imidazole**, will precipitate out of the solution.
- Isolation and Purification: Filter the precipitated solid and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent to obtain the pure compound. The filtrate can be extracted with an organic solvent to recover any remaining product. The organic extracts are then dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

Synthesis Workflow Diagram

Synthesis of 4,5-Diido-2-methyl-1H-imidazole

[Click to download full resolution via product page](#)

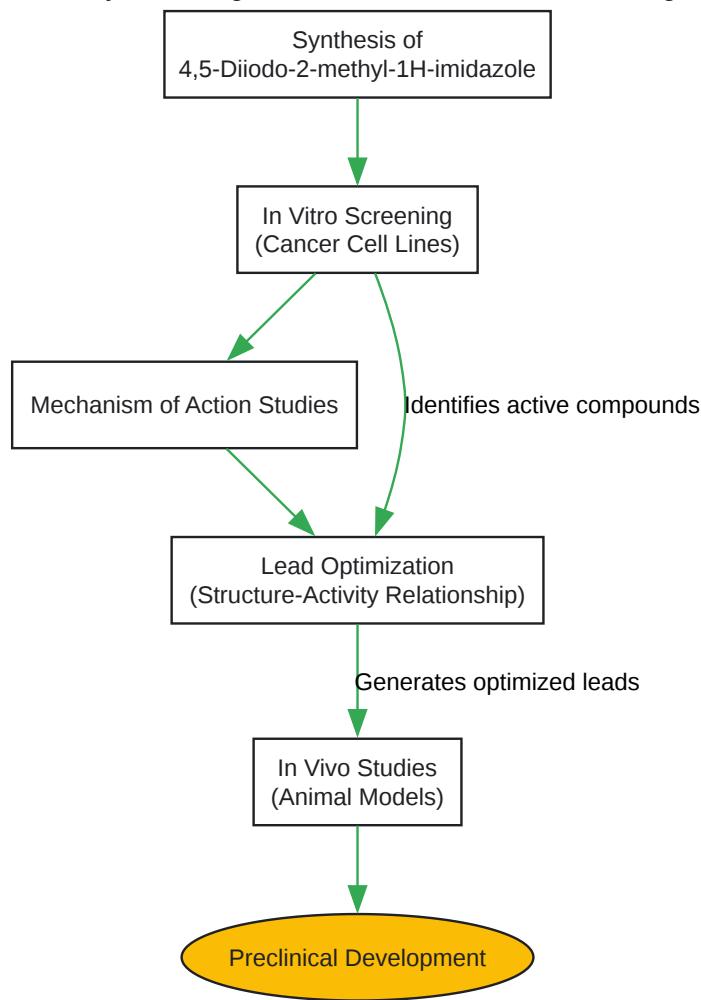
Caption: A workflow diagram illustrating the key stages in the synthesis of **4,5-diiodo-2-methyl-1H-imidazole** from 2-methylimidazole.

Potential Applications in Drug Development

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Halogenation of the imidazole ring can significantly modulate the compound's physicochemical properties and biological activity.

Anticancer Potential

Halogenated imidazole derivatives have demonstrated promising anticancer activities. While specific studies on **4,5-diiodo-2-methyl-1H-imidazole** are limited, related compounds have shown efficacy. For instance, silver (I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole have been evaluated for their anticancer activity against various human cancer cell lines.^[1] The introduction of iodine atoms can enhance lipophilicity and the potential for halogen bonding, which may lead to improved interactions with biological targets.


Antimicrobial Activity

The imidazole core is a key feature of many antifungal and antibacterial agents. The addition of iodine atoms to the imidazole ring can broaden the antimicrobial spectrum and increase potency. The unique electronic and steric properties of the diiodo-substituted methylimidazole may lead to novel mechanisms of antimicrobial action, making it a candidate for the development of new anti-infective drugs.

Logical Pathway for Anticancer Drug Development

The following diagram illustrates a conceptual pathway for the investigation of halogenated imidazoles as potential anticancer agents.

Conceptual Pathway for Halogenated Imidazole Anticancer Drug Development

[Click to download full resolution via product page](#)

Caption: A logical workflow for the development of halogenated imidazoles as potential anticancer therapeutics.

Conclusion

4,5-Diiodo-2-methyl-1H-imidazole is a valuable compound with significant potential for applications in medicinal chemistry and materials science. Its synthesis from readily available starting materials and the known biological activities of related halogenated imidazoles make it an attractive target for further investigation. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a catalyst for future research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4,5-Diiodo-2-methyl-1H-imidazole CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330929#4-5-diiodo-2-methyl-1h-imidazole-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com